molecular formula C15H21N5O B14577950 (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide CAS No. 61667-04-7

(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide

Cat. No.: B14577950
CAS No.: 61667-04-7
M. Wt: 287.36 g/mol
InChI Key: VPNCINQEDWAONY-UHFFFAOYSA-N
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Description

(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide: is a complex organic compound characterized by its unique structural features. This compound contains an amino group, a cyclohexylimino group, and a phenyldiazenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with a suitable aldehyde to form the cyclohexylimino group. This intermediate is then reacted with a diazonium salt derived from aniline to introduce the phenyldiazenyl group. The final step involves the addition of an amino group to complete the structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino and cyclohexylimino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenyldiazenyl group can participate in electron transfer reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]butanamide: Similar structure with a butanamide group instead of propanamide.

    (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]pentanamide: Similar structure with a pentanamide group instead of propanamide.

Uniqueness: The uniqueness of (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61667-04-7

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

3-amino-3-cyclohexylimino-2-phenyldiazenylpropanamide

InChI

InChI=1S/C15H21N5O/c16-14(18-11-7-3-1-4-8-11)13(15(17)21)20-19-12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H2,16,18)(H2,17,21)

InChI Key

VPNCINQEDWAONY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(C(C(=O)N)N=NC2=CC=CC=C2)N

Origin of Product

United States

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